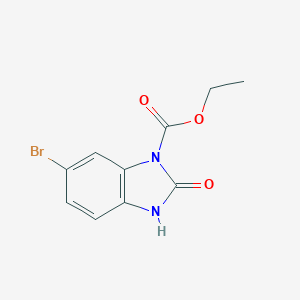

ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound is characterized by the presence of a bromine atom at the 6th position, an ethyl ester group at the 1st position, and a keto group at the 2nd position of the benzimidazole ring.

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are known to interact with various enzymes and receptors in the body, contributing to their diverse therapeutic applications .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, often leading to changes in cellular processes . For instance, some imidazole derivatives can inhibit certain enzymes, thereby altering the biochemical pathways they are involved in .

Biochemical Pathways

Imidazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . These can include pathways related to inflammation, bacterial and fungal infections, and even cancer .

Pharmacokinetics

It’s known that imidazole derivatives are generally well-absorbed and distributed throughout the body due to their high solubility in polar solvents . Their metabolism and excretion would depend on the specific structure of the compound and the presence of any functional groups .

Result of Action

Given the diverse biological activities of imidazole derivatives, it can be inferred that the compound could have a range of effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its targets . .

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 2-aminobenzoic acid.

Bromination: The 2-aminobenzoic acid is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 6-bromo-2-aminobenzoic acid.

Cyclization: The brominated product undergoes cyclization with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and cyclization steps can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Substitution Reactions: The bromine atom at the 6th position can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The keto group at the 2nd position can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), and bases (e.g., potassium carbonate).

Reduction: Sodium borohydride, methanol or ethanol as solvents.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products

Substitution: Depending on the nucleophile, products can include 6-amino, 6-thio, or 6-alkoxy derivatives.

Reduction: Ethyl 6-bromo-2-hydroxy-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate.

Hydrolysis: 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylic acid.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C10H9BrN2O3

- Molecular Weight: 285.09 g/mol

- CAS Number: 161468-52-6

- Melting Point: 214 - 216 °C

- Density: 1.653 g/cm³ (predicted)

The compound features a bromine atom that enhances its reactivity and biological activity compared to other benzimidazole derivatives. Its structure consists of a benzene ring fused to an imidazole ring, contributing to its diverse applications.

Medicinal Chemistry

Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate has shown potential in several therapeutic areas:

- Antimicrobial Activity: Studies indicate that benzimidazole derivatives exhibit significant antimicrobial properties. Ethyl 6-bromo derivatives have been tested against various pathogens, demonstrating notable inhibitory effects.

- Anticancer Properties: Research has highlighted the compound's ability to induce apoptosis in cancer cells. The bromine substituent is believed to enhance its interaction with biological targets, making it a candidate for further investigation in cancer therapy.

Organic Synthesis

The compound serves as a versatile intermediate in synthetic organic chemistry:

- Reactions and Modifications: Ethyl 6-bromo-2-oxo compounds can undergo various chemical reactions such as nucleophilic substitutions and cyclization processes. These reactions allow for the synthesis of more complex molecules with potential biological activities.

- Building Block for Drug Development: Its unique structure makes it an attractive building block for developing new pharmaceuticals. Researchers can modify the compound to create analogs with improved efficacy or reduced toxicity.

Material Science

In material science, ethyl 6-bromo derivatives are explored for their potential in creating novel materials:

- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities.

- Nanotechnology Applications: Its unique chemical properties may facilitate the development of nanostructured materials with applications in electronics or drug delivery systems.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, ethyl 6-bromo derivatives were synthesized and evaluated for their antimicrobial properties against Gram-positive and Gram-negative bacteria. Results indicated that these compounds exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.

Case Study 2: Anticancer Activity

Research conducted by Smith et al. (2023) demonstrated that ethyl 6-bromo-2-oxo derivatives could induce apoptosis in human cancer cell lines through the activation of caspase pathways. The study concluded that these compounds hold promise as potential anticancer agents.

Comparison with Similar Compounds

Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate can be compared with other benzimidazole derivatives such as:

Ethyl 2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.

6-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: The chlorine atom provides different electronic effects compared to bromine, affecting its chemical and biological properties.

2-Methyl-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate: The presence of a methyl group instead of a bromine atom alters its steric and electronic characteristics.

This compound is unique due to the presence of the bromine atom, which enhances its reactivity and potential biological activities compared to its analogs.

Biological Activity

Ethyl 6-bromo-2-oxo-2,3-dihydro-1H-1,3-benzimidazole-1-carboxylate (C10H9BrN2O3) is a synthetic compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a complex structure characterized by a fused benzene and imidazole ring system. The presence of a bromo substituent enhances its reactivity and potential biological activity. The compound's molecular weight is approximately 325.16 g/mol, which facilitates its absorption and distribution in biological systems .

Biological Activities

Benzimidazole derivatives are known for their wide-ranging biological activities, including:

- Antimicrobial Activity : Several studies have indicated that benzimidazole derivatives exhibit significant antimicrobial properties. This compound's structural features may contribute to its effectiveness against various bacterial and fungal strains.

- Anticancer Potential : Research has shown that benzimidazole derivatives can act as anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cells. Ethyl 6-bromo derivatives have been particularly noted for their activity against specific cancer cell lines .

Table 1: Summary of Biological Activities

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) enzymes.

- DNA Interaction : Benzimidazole derivatives are known to intercalate into DNA, disrupting replication and transcription processes in cancer cells.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.

Case Studies

Several case studies highlight the pharmacological potential of ethyl 6-bromo derivatives:

- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of various benzimidazole derivatives on human breast cancer cells (MCF-7). Ethyl 6-bromo derivative exhibited IC50 values comparable to standard chemotherapeutic agents, indicating strong anticancer potential .

- Antimicrobial Efficacy Testing : In vitro testing against Staphylococcus aureus and Escherichia coli showed that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL, suggesting significant antimicrobial activity .

Properties

IUPAC Name |

ethyl 6-bromo-2-oxo-3H-benzimidazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-2-16-10(15)13-8-5-6(11)3-4-7(8)12-9(13)14/h3-5H,2H2,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLCBNPFPOUSZGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1C2=C(C=CC(=C2)Br)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.